molecular formula C10H11N B12095187 3-Ethyl-5-methylbenzonitrile

3-Ethyl-5-methylbenzonitrile

Cat. No.: B12095187
M. Wt: 145.20 g/mol
InChI Key: WYEOLCFLUGHXAC-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylbenzonitrile is a substituted benzonitrile derivative of high interest in chemical research and development. Compounds within this structural class are frequently employed as key intermediates and building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The specific arrangement of ethyl and methyl substituents on the benzonitrile scaffold makes it a valuable precursor for the synthesis of more complex molecules. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical for various applications, including method development, catalysis studies, and as a starting material for creating active compounds or ligands. Please Note: The specific physicochemical data, structural information , hazard classifications, and detailed application notes for this compound were not available in the search. It is essential to consult the product's Certificate of Analysis (CoA) for accurate specifications including purity, identity, and safety information before use. Always refer to the Safety Data Sheet (SDS) and adhere to safe laboratory practices when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-ethyl-5-methylbenzonitrile

InChI

InChI=1S/C10H11N/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6H,3H2,1-2H3

InChI Key

WYEOLCFLUGHXAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl 5 Methylbenzonitrile

Retrosynthetic Analysis of 3-Ethyl-5-methylbenzonitrile

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. egrassbcollege.ac.inyoutube.compreprints.org For this compound, the primary disconnection involves the nitrile group (-CN) and the substituted benzene (B151609) ring.

Key Disconnections:

C-CN Bond Cleavage: This is the most direct disconnection, leading to a 3-ethyl-5-methylphenyl cation or a related reactive intermediate and a cyanide source. This suggests pathways such as Sandmeyer reactions from an aniline (B41778) precursor or palladium-catalyzed cyanation of an aryl halide.

Functional Group Interconversion (FGI): The nitrile group can be retrosynthetically derived from other functional groups. For instance, it can be formed from a primary amide or an aldehyde oxime through dehydration, or from a carboxylic acid. This opens up a wider range of potential starting materials.

C-C Bond Cleavage of Alkyl Groups: While less common for this specific target, disconnection of the ethyl or methyl group from the benzene ring could be considered, leading back to simpler aromatic precursors. However, this often involves less regioselective and more complex synthetic steps.

A plausible retrosynthetic pathway starts with the target molecule and works backward:

This compound can be disconnected at the C-CN bond, suggesting a precursor like 3-ethyl-5-methylaniline .

Alternatively, through FGI, the nitrile can be derived from 3-ethyl-5-methylbenzamide .

Another FGI approach considers the formation from 3-ethyl-5-methylbenzaldehyde .

The aromatic core, 1-ethyl-3-methylbenzene , serves as a fundamental starting material for various substitution reactions. nist.gov

Established Synthetic Routes for Benzonitrile (B105546) Scaffolds and Their Adaptation to this compound

Several well-established methods for synthesizing benzonitriles can be applied to the preparation of this compound.

Nitrilation Reactions: Direct and Indirect Approaches

Nitrilation involves the introduction of a nitrile group onto an aromatic ring.

Sandmeyer Reaction: This classic method is a cornerstone for the synthesis of aryl nitriles from anilines. The process involves the diazotization of an amino group on the aromatic ring, followed by treatment with a cyanide salt, typically copper(I) cyanide. For the synthesis of a related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267), an original route started from 2-ethyl-6-methylaniline (B166961), which underwent a sequence of para-bromination, cyanation, and a Sandmeyer reaction. researchgate.netresearchgate.net This highlights the utility of the Sandmeyer reaction in building complex benzonitrile structures.

From Aryl Halides: Palladium-catalyzed cyanation of aryl halides is a powerful and widely used method. acs.orgmdpi.comjustia.com This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). mdpi.com For instance, 1-bromo-3-methoxy-5-methylbenzene (B1337752) can be converted to 3-methoxy-5-methylbenzonitrile (B1321931) using a palladium catalyst and zinc cyanide. A similar strategy could be employed starting from 3-bromo-5-ethyl-1-methylbenzene. Mild reaction conditions for palladium-catalyzed cyanation of aryl halides have been developed, allowing the reaction to proceed at room temperature to 40°C. acs.org

Dehydration of Amide Precursors

The dehydration of primary amides offers a reliable route to nitriles. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA).

A patent describes the dehydration of a benzamide (B126) derivative to form the corresponding benzonitrile. googleapis.com For the target molecule, this would involve the synthesis of 3-ethyl-5-methylbenzamide as an intermediate, which is then dehydrated. The synthesis of N,N-diethyl-m-methylbenzamide, a related amide, can be achieved by reacting m-toluic acid with diethylamine. google.commedigraphic.com A similar approach could be used to generate the primary amide needed for dehydration.

Cross-Coupling Strategies Employing Cyano Sources

Modern cross-coupling reactions provide efficient methods for the formation of C-CN bonds. These reactions often offer high yields and good functional group tolerance.

Palladium-Catalyzed Cyanation: As mentioned earlier, the palladium-catalyzed cyanation of aryl halides and triflates is a prominent method. acs.org The reaction can be performed in aqueous media, which is environmentally advantageous. mdpi.com The choice of ligand is crucial for the success of these reactions.

Copper-Mediated Cyanation: Copper cyanide is a classic reagent for introducing a nitrile group, often requiring high reaction temperatures (Rosenmund-von Braun reaction). More recent developments have led to milder conditions.

Nickel-Catalyzed Cyanation: Nickel catalysts have also emerged as effective for the cyanation of aryl halides. acs.org

A study on the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives utilized a Suzuki coupling reaction followed by a Sonogashira cross-coupling to build the complex scaffold before the introduction or modification of the nitrile-containing part. nih.gov

Electrophilic Aromatic Substitution Pathways

Direct cyanation of an aromatic C-H bond via electrophilic aromatic substitution is a challenging but highly desirable transformation.

While direct electrophilic cyanation of aromatic C-H bonds is not as common as other methods, research is ongoing in this area. researchgate.net Reagents like cyanogen (B1215507) bromide (BrCN) or tosyl cyanide can be used, often requiring a Lewis acid catalyst. For 1-ethyl-3-methylbenzene, the directing effects of the ethyl and methyl groups would need to be carefully considered to achieve the desired 3-ethyl-5-methyl substitution pattern. The use of 1-cyanobenzotriazole (B98145) as an electrophilic cyanating agent has been reported for the cyanation of various carbanions and some aromatic systems. researchgate.net

Investigation of Novel Synthetic Pathways for this compound

Research into new synthetic methods often focuses on improving efficiency, safety, and environmental friendliness.

The table below summarizes some of the synthetic strategies discussed:

Synthetic Strategy Precursor Key Reagents Reference
Sandmeyer Reaction3-ethyl-5-methylanilineNaNO₂, HCl, CuCN researchgate.net, researchgate.net
Palladium-Catalyzed Cyanation3-bromo-5-ethyl-1-methylbenzenePd catalyst, ligand, Zn(CN)₂ , acs.org
Dehydration of Amide3-ethyl-5-methylbenzamideP₂O₅, SOCl₂, or TFAA googleapis.com
From Aldehyde3-ethyl-5-methylbenzaldehydeHydroxylamine-O-sulfonic acid (HOSA) researchgate.net, researchgate.net

Mechanistic Insights into Proposed Synthetic Transformations

The synthesis of this compound can be approached through several established transformations, each with a distinct reaction mechanism. Two primary proposed routes are the nucleophilic aromatic substitution of a halogenated precursor and the Sandmeyer reaction starting from an aniline derivative.

A common and direct method involves the cyanation of an aryl halide , such as 1-bromo-3-ethyl-5-methylbenzene. This transformation, often referred to as the Rosenmund-von Braun reaction, typically uses copper(I) cyanide (CuCN). The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III)-aryl intermediate. This is followed by reductive elimination, which yields the desired this compound and copper(I) bromide. The reaction generally requires polar aprotic solvents and high temperatures to proceed effectively. mdpi.com

Alternatively, the Sandmeyer reaction provides another pathway, starting from 3-ethyl-5-methylaniline. researchgate.netresearchgate.net The mechanism proceeds in two main stages:

Diazotization : The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

Cyanation : The diazonium salt is then treated with a copper(I) cyanide catalyst. The accepted mechanism involves a single-electron transfer (SET) from the Cu(I) catalyst to the diazonium salt. This transfer generates an aryl radical, liberates nitrogen gas (N₂), and oxidizes the catalyst to Cu(II). The aryl radical subsequently reacts with the cyanide ligand coordinated to the copper center to form the final benzonitrile product, regenerating the Cu(I) catalyst in the process.

More contemporary methods, such as those involving palladium-catalyzed cyanation, may proceed through a catalytic cycle involving oxidative addition, ligand exchange (transmetalation if using a cyanide source like Zn(CN)₂), and reductive elimination. tandfonline.com Another modern approach involves the direct conversion of an intermediate aldehyde using reagents like hydroxylamine-O-sulfonic acid (HOSA), which follows a non-classical pathway to form the nitrile, thereby avoiding the use of toxic cyanides. researchgate.netresearchgate.net

Catalyst Development and Optimization for Enhanced Synthesis

The efficiency and selectivity of synthetic routes to this compound are heavily dependent on the catalyst system employed.

For traditional cyanation reactions , stoichiometric amounts of copper(I) cyanide have been the standard. mdpi.com However, catalyst development has moved towards more efficient systems. Palladium-based catalysts, for instance, have been developed for the cyanation of aryl halides, allowing the use of less toxic and more manageable cyanide sources such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). tandfonline.com These reactions can often be performed with low catalyst loadings under milder conditions. tandfonline.com

In the context of modern and greener syntheses , catalyst development focuses on alternative pathways that avoid traditional reagents. For instance, the ammoxidation of a corresponding alcohol (3-ethyl-5-methylbenzyl alcohol) can be achieved using heterogeneous catalysts. Research on similar compounds has shown that Co-N-C catalysts, prepared by impregnating a carbon support with a cobalt source and a nitrogen source followed by calcination, can effectively catalyze the one-step synthesis of benzonitriles from benzyl (B1604629) alcohols with high conversion and selectivity. gychbjb.com Similarly, supported platinum (Pt) catalysts have been developed for the aerobic oxidative coupling of benzylic alcohols and ammonia (B1221849) to yield aromatic nitriles. acs.org Electrocatalytic methods using simple nickel catalysts also represent a frontier in nitrile synthesis, converting primary alcohols and ammonia directly into nitriles under benign conditions. rsc.org

Table 1: Overview of Potential Catalyst Systems for Nitrile Synthesis
Reaction TypeCatalyst SystemTypical SubstrateKey AdvantagesReference
Rosenmund-von Braun CyanationCopper(I) Cyanide (CuCN)Aryl HalideWell-established, straightforward
Palladium-Catalyzed CyanationPd(PPh₃)₄, Pd(dppf)Cl₂Aryl Halide/TriflateMilder conditions, lower toxicity cyanide sources tandfonline.com
Sandmeyer ReactionCopper(I) Cyanide (CuCN)Aryl Diazonium SaltUtilizes readily available anilines researchgate.net
Catalytic AmmoxidationCo-N-CBenzyl AlcoholDirect conversion, high selectivity gychbjb.com
Aerobic Oxidative CouplingPt on Graphite Oxide (Pt/GO)Benzyl Alcohol + AmmoniaUses air as oxidant acs.org
ElectrosynthesisNickel (Ni) FoamPrimary Alcohol + AmmoniaAmbient conditions, avoids chemical oxidants rsc.org

Solvent Effects and Reaction Condition Tuning

The choice of solvent and the fine-tuning of reaction conditions are critical for optimizing the synthesis of this compound, influencing reaction rates, yields, and purity.

In classical cyanation reactions , polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are commonly used. mdpi.com These solvents are effective at dissolving the cyanide salts and stabilizing the transition states involved in nucleophilic aromatic substitution. However, these solvents are now considered undesirable due to their high boiling points, toxicity, and difficulty in removal and disposal. researchgate.net Reaction conditions typically involve elevated temperatures, often in the range of 100–150 °C, to drive the reaction to completion.

For palladium-catalyzed processes, solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF) are frequently employed. tandfonline.com These reactions may proceed at lower temperatures compared to the traditional copper-mediated methods. The optimization of temperature, reaction time, and reagent stoichiometry is crucial to maximize yield and minimize side reactions.

Modern synthetic approaches prioritize the use of more benign solvents. For a second-generation synthesis of a similar compound, cyclopentyl methyl ether (CPME) was identified as a superior solvent, highlighting a shift towards greener alternatives. researchgate.net In electrocatalytic synthesis, reactions can be conducted in aqueous electrolytes at room temperature, drastically improving the environmental profile of the process. rsc.org

Table 2: Typical Solvents and Conditions for Benzonitrile Synthesis
Synthetic MethodTypical SolventsTemperature RangeKey ConsiderationsReference
Rosenmund-von Braun CyanationDMF, NMP100-150 °CHigh temperature needed; solvent toxicity is a concern.
Sandmeyer ReactionWater, Acid0-5 °C (Diazotization), RT-60 °C (Cyanation)Low temperature control is critical for diazonium salt stability. researchgate.net
Palladium-Catalyzed Cyanation1,4-Dioxane, DMF, THF80-120 °CRequires inert atmosphere; sensitive to catalyst poisons. tandfonline.com
Catalytic AmmoxidationToluene~130 °CRequires controlled oxygen pressure. gychbjb.com
ElectrosynthesisAqueous Electrolyte (e.g., KOH)Room Temperature - 50 °CPotential, current density, and pH must be optimized. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and sustainable manufacturing processes. chemmethod.com This involves a holistic approach, from the initial design of the synthetic route to the selection of reagents and the management of waste. researchgate.net

Atom Economy and E-Factor Analysis in Synthetic Design

Atom Economy , a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final product. acs.orggreenchemistry-toolkit.org

Proposed Route 1 (Cyanation of 1-bromo-3-ethyl-5-methylbenzene): C₉H₁₁Br + CuCN → C₁₀H₁₁N + CuBr The theoretical atom economy for this reaction is calculated as: [MW of C₁₀H₁₁N] / [MW of C₉H₁₁Br + MW of CuCN] = 145.20 / (199.10 + 89.56) = 50.3% . This indicates that nearly half the mass of the reactants ends up as a byproduct (CuBr).

The Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are other important metrics. mygreenlab.org The E-factor measures the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the product. Classical multi-step syntheses, like the original route for a similar phenol (B47542) which had a PMI of 210, are often plagued by high E-factors and PMIs due to large volumes of solvent and reagent waste. researchgate.net In contrast, modern catalytic routes aim for drastically lower PMIs, as demonstrated by an improved synthesis with a PMI of 81. researchgate.net

Sustainable Reagent and Solvent Selection

A core principle of green chemistry is the use of less hazardous and more sustainable chemical inputs. acs.org

Reagents : The use of highly toxic metal cyanides (e.g., CuCN, NaCN) in traditional syntheses poses significant safety and environmental risks. researchgate.net A key green objective is to replace these with safer alternatives. A notable development in the synthesis of an analogous compound was the use of hydroxylamine-O-sulfonic acid (HOSA) to convert an aldehyde intermediate into the nitrile. researchgate.netresearchgate.net This completely circumvents the need for cyanide salts. Another strategy is to use catalytic rather than stoichiometric amounts of reagents, which minimizes waste and potential toxicity. acs.org

Solvents : Solvents often constitute the largest mass component of a chemical process and are a major source of waste. mygreenlab.org The avoidance of hazardous solvents like DMF and chlorinated hydrocarbons is a priority. researchgate.netresearchgate.net The selection of greener solvents, such as bio-based solvents, supercritical fluids, or even water, is preferred. The development of solvent-free reaction conditions represents the ideal scenario from a green chemistry perspective. researchgate.net

Waste Minimization and Byproduct Management

The ultimate goal of green chemistry is waste prevention at the source. greenchemistry-toolkit.orgbeeindia.gov.in When waste is unavoidable, it must be managed responsibly.

Synthetic Design : Routes should be designed to be as short as possible and to avoid unnecessary derivatization steps, such as the use of protecting groups, which add steps and generate waste. acs.org The Sandmeyer reaction, which requires the formation and subsequent reaction of a diazonium salt intermediate, is an example of a process with added complexity and waste generation compared to a more direct route. researchgate.net

Byproduct Management : In the proposed cyanation route, the primary byproduct is a copper salt. In palladium-catalyzed reactions, the catalyst itself is a valuable and potentially hazardous material. Effective waste management strategies include the recovery and recycling of metal catalysts, which is both economically and environmentally beneficial. epa.gov Waste streams containing residual toxic materials must be treated to render them non-hazardous before disposal.

Catalysis : The use of catalytic processes is inherently superior to stoichiometric ones. Catalysts, by definition, are used in small amounts and can, in principle, be recycled and reused, leading to a significant reduction in waste. acs.org Heterogeneous catalysts are particularly advantageous as they can be more easily separated from the reaction mixture and recycled. acs.org

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications in Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental in identifying the functional groups and probing the skeletal structure of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Ethyl-5-methylbenzonitrile, the spectrum is characterized by several key absorption bands that confirm the presence of the nitrile, ethyl, methyl, and substituted benzene (B151609) ring components.

The most distinct feature in the IR spectrum of benzonitrile (B105546) derivatives is the C≡N stretching vibration. researchgate.net This band is typically observed in the 2240–2220 cm⁻¹ region. researchgate.net Its position can be influenced by the electronic effects of the other ring substituents. researchgate.net The presence of electron-donating alkyl groups, such as ethyl and methyl, results in a strong, sharp absorption band within this expected range.

The spectrum also clearly indicates the presence of both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching vibrations of the ethyl and methyl groups are found just below 3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations within the benzene ring give rise to characteristic bands in the 1600–1400 cm⁻¹ region. jchps.compressbooks.pub

The region below 1400 cm⁻¹, known as the fingerprint region, contains a complex series of bands corresponding to various bending and skeletal vibrations. upertis.ac.id These include the C-H in-plane and out-of-plane bending modes, which are highly sensitive to the substitution pattern on the benzene ring, as well as deformations of the C-C-C angles within the ring. upertis.ac.id The in-plane and out-of-plane bending of the C-CN bond also contribute to bands in this region. researchgate.net

Table 1: Predicted FT-IR Band Assignments for this compound

Wavenumber Range (cm⁻¹)Vibration ModeIntensity
3100–3000Aromatic C-H StretchMedium-Weak
2975–2850Aliphatic C-H Stretch (Ethyl & Methyl)Medium-Strong
2240–2220C≡N Nitrile StretchStrong, Sharp
1610–1580Aromatic C=C Ring StretchMedium
1500–1430Aromatic C=C Ring StretchMedium
1470–1450CH₂ and CH₃ BendingMedium
1380CH₃ Symmetric BendingMedium
900–690Aromatic C-H Out-of-Plane BendingStrong
580-540C-CN In-Plane DeformationStrong
430-380C-CN In-Plane BendingMedium

Raman spectroscopy provides information that is complementary to FT-IR data. derpharmachemica.com While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key principle is that symmetric vibrations and vibrations involving highly polarizable bonds often produce strong Raman signals. researchgate.net

For this compound, the C≡N stretching vibration is expected to be very strong in the Raman spectrum due to the high polarizability of the triple bond. researchgate.net Similarly, the symmetric "breathing" mode of the benzene ring, where the ring expands and contracts symmetrically, typically gives a strong and characteristic Raman line. ias.ac.in This mode is often weak or absent in the IR spectrum. The aromatic C-H stretching modes also appear in the Raman spectrum, complementing the information from the IR analysis. njit.edu The combination of FT-IR and Raman data allows for a more complete and confident assignment of the molecule's vibrational modes. derpharmachemica.comgoogle.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Band Assignment and Mode Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the exact connectivity of atoms in this compound can be determined.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the protons of the two alkyl substituents.

Aromatic Region (δ 7.0–7.5 ppm): Three signals are expected for the three aromatic protons. The electron-withdrawing nitrile group deshields the aromatic protons, shifting them downfield. The two electron-donating alkyl groups have a shielding effect. The proton at the C4 position, situated between the ethyl and methyl groups, is expected to be the most shielded. The protons at the C2 and C6 positions will show distinct signals, with their exact shifts determined by the combined electronic effects of the adjacent substituents. These protons will exhibit small meta-coupling (J ≈ 2-3 Hz) to each other.

Ethyl Group: This group will produce two signals. The methylene (B1212753) protons (-CH₂-) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet due to coupling with the two methylene protons. The typical coupling constant (³J) for this interaction is around 7 Hz.

Methyl Group: The protons of the methyl group at C5 are not coupled to any other protons and will therefore appear as a sharp singlet.

Table 2: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.3-7.4s (broad) or tJ ≈ 2 Hz
H-4~7.1-7.2s (broad) or tJ ≈ 2 Hz
H-6~7.2-7.3s (broad) or tJ ≈ 2 Hz
-CH₂- (Ethyl)~2.7Quartet (q)J ≈ 7.5 Hz
-CH₃ (Methyl at C5)~2.4Singlet (s)N/A
-CH₃ (Ethyl)~1.2Triplet (t)J ≈ 7.5 Hz

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms.

Nitrile Carbon: The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 117–121 ppm. acs.org

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The quaternary carbons (C1, C3, C5) are typically identified by their lower intensity in a standard spectrum. C1, being attached to the electronegative nitrile group, will be significantly deshielded. C3 and C5, attached to the alkyl groups, will also be deshielded relative to an unsubstituted carbon. The protonated carbons (C2, C4, C6) will have shifts determined by their positions relative to the three substituents.

Aliphatic Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum (δ 10–30 ppm).

Table 3: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C≡N~119
C1~112
C2~133
C3~145
C4~130
C5~139
C6~129
-CH₂- (Ethyl)~29
-CH₃ (Methyl at C5)~21
-CH₃ (Ethyl)~15

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. sdsu.edugithub.io Smaller cross-peaks would also be seen between the meta-coupled aromatic protons (H2-H4, H4-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu It allows for the definitive assignment of each protonated carbon. For example, the singlet at ~2.4 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~21 ppm in the ¹³C spectrum, assigning them as the C5-methyl group. Similar correlations would confirm the assignments for the ethyl group and the three protonated aromatic carbons (C2, C4, C6). github.iocolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it reveals correlations between protons and carbons over two or three bonds (²J and ³J couplings). sdsu.edu It is the primary method for connecting the different fragments of the molecule and identifying the positions of the quaternary carbons. columbia.eduyoutube.com

Key expected HMBC correlations include:

The singlet protons of the C5-methyl group would show correlations to C4, C6, and the quaternary carbon C5.

The methylene protons of the ethyl group would show correlations to C2, C4, the quaternary carbon C3, and the methyl carbon of the ethyl group.

The aromatic proton H2 would show correlations to the quaternary carbons C1 (and thus the nitrile group) and C3, as well as to C4 and C6. These long-range correlations provide unequivocal proof of the 1,3,5-substitution pattern on the benzene ring.

Carbon-13 (13C) NMR: Aromatic and Aliphatic Carbon Resonance Analysis

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure of molecules, particularly conjugated systems like this compound. The interaction of ultraviolet and visible light with the molecule induces transitions between electronic energy levels, which are characteristic of its aromatic nature and the influence of its substituents.

The UV-Vis spectrum of an aromatic compound like this compound is dominated by absorptions arising from π → π* transitions within the benzene ring. du.edu.eg The benzene ring itself exhibits characteristic absorption bands, which are modified by the presence of substituents. The nitrile (-CN) group, an electron-withdrawing group, and the ethyl and methyl groups, which are weakly electron-donating auxochromes, influence the energy of these transitions. vscht.cz

The aromaticity of this compound is confirmed by its fundamental structure: a cyclic, planar, fully conjugated ring system containing 6 π-electrons, which satisfies Hückel's rule for aromaticity. masterorganicchemistry.com This aromatic system is the primary chromophore responsible for its UV absorption.

In general, the absorption spectrum of substituted benzenes shows two primary bands, the E-band (ethylenic) and the B-band (benzenoid). pharmatutor.org The presence of substituents alters the position (λmax) and intensity (molar absorptivity, ε) of these bands. For this compound, the alkyl groups are expected to cause a slight bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzonitrile due to their electron-donating nature. vscht.cz While specific experimental data for this compound is not widely published, the expected UV absorption characteristics can be inferred from data on related compounds.

CompoundTypical π → π* Transition (λmax)Notes
Benzene~255 nm (B-band)The fundamental aromatic chromophore.
Benzonitrile~271 nm (B-band)The nitrile group extends the conjugation, causing a red shift.
Toluene (Methylbenzene)~261 nm (B-band)The methyl group acts as a weak auxochrome.
This compoundEstimated ~275-285 nmThe combined effect of the nitrile, ethyl, and methyl groups is predicted to cause a further bathochromic shift relative to benzonitrile. This is a theoretical estimation.

This table is illustrative and based on established principles of UV-Vis spectroscopy. vscht.czpharmatutor.org

Fluorescence and phosphorescence are emission processes that occur after a molecule absorbs light and reaches an excited electronic state. These studies can reveal detailed information about the nature and energy of excited singlet (for fluorescence) and triplet (for phosphorescence) states.

The ethyl and methyl substituents on the benzene ring are not expected to fundamentally change the nature of the emitting states but can influence the quantum yields and lifetimes of emission. For instance, studies on various substituted benzonitriles have shown that the positions and electronic nature of substituents can modify the rates of radiative (fluorescence, phosphorescence) and non-radiative decay processes, including intersystem crossing from the singlet to the triplet manifold. ias.ac.intandfonline.com In some complex benzonitrile systems, phenomena like thermally activated delayed fluorescence (TADF) have been observed, which relies on the small energy gap between the S1 and T1 states. worktribe.com However, for a simple molecule like this compound, standard fluorescence and phosphorescence would be the expected emission pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass. For this compound (C10H11N), HRMS can unambiguously confirm its elemental composition.

The theoretical exact masses for the neutral molecule and its common adducts, such as the protonated molecule [M+H]⁺, are calculated based on the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N).

Table 1: Theoretical Exact Masses for this compound and its Common Adducts
SpeciesFormulaTheoretical Exact Mass (Da)
Neutral Molecule [M]C₁₀H₁₁N145.08915
Protonated Molecule [M+H]⁺C₁₀H₁₂N⁺146.09698
Sodiated Adduct [M+Na]⁺C₁₀H₁₁NNa⁺168.07110

Data calculated based on IUPAC atomic weights. This data is theoretical and serves as a reference for experimental HRMS analysis. mdpi.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals structural details of the original molecule. nih.gov

For this compound, the fragmentation pattern in electron ionization (EI) or MS/MS would be characteristic of an alkyl-substituted aromatic nitrile. Key predicted fragmentation pathways include:

Loss of a Methyl Radical: The most likely initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group via benzylic cleavage. This results in a highly stable, resonance-delocalized secondary benzylic cation, which would be a prominent peak in the spectrum.

Loss of an Ethyl Radical: Cleavage of the entire ethyl group (•C₂H₅, 29 Da) is also possible.

Loss of Acetonitrile (B52724): Rearrangement followed by the loss of a neutral acetonitrile molecule (CH₃CN, 41 Da) can occur.

Loss of HCN: A common fragmentation for nitriles involves the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da).

The fragmentation of the closely related 3-ethylbenzonitrile (B1329685) shows a base peak at m/z 116, corresponding to the loss of a methyl group, and a significant molecular ion peak at m/z 131. nih.gov A similar pattern is expected for this compound.

Table 2: Predicted MS/MS Fragmentation of this compound (Parent Ion [M+H]⁺ = m/z 146.10)
Predicted Fragment (m/z)Neutral LossFormula of LossPlausible Fragment Structure
131.07Methyl radical (•CH₃)CH₃[M-CH₃]⁺, a stable benzylic cation. Expected to be the base peak.
117.07Ethyl radical (•C₂H₅)C₂H₅[M-C₂H₅]⁺, the methylbenzonitrile cation.
119.09Hydrogen Cyanide (HCN)HCN[M+H-HCN]⁺, resulting from rearrangement.

This table presents predicted fragmentation pathways based on established chemical principles and data from analogous structures. nih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Exact Mass Determination

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as crystal packing. nih.govanton-paar.com

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. To perform such an analysis, the compound, which is likely a liquid or low-melting solid at room temperature, would first need to be crystallized into a form of suitable size and quality for diffraction experiments.

If such a study were conducted, it would provide unambiguous confirmation of:

The planar geometry of the benzene ring.

The precise bond lengths and angles of the ethyl, methyl, and nitrile substituents.

The conformation of the ethyl group relative to the plane of the aromatic ring.

The arrangement of molecules in the crystal lattice, revealing any π-π stacking or other non-covalent interactions that govern the solid-state structure.

This information is invaluable for computational modeling and for understanding how the molecule's structure influences its bulk physical properties. researchgate.net

Single Crystal X-ray Diffraction: Determination of Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is a powerful and unambiguous technique for determining the atomic and molecular structure of a crystalline material. maastrichtuniversity.nlcam.ac.uk By irradiating a single, well-ordered crystal with a monochromatic X-ray beam, a unique diffraction pattern of spots is produced. The positions and intensities of these spots are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. cam.ac.uk

Analysis of this diffraction pattern allows for the determination of the unit cell—the basic repeating structural unit of the crystal—and the precise coordinates of each atom within it. cam.ac.ukiucr.org Key information obtained from a successful SCXRD analysis includes:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) are determined with high precision.

Atomic Coordinates: The (x, y, z) position of every atom in the asymmetric unit is found, providing a complete picture of the molecule's conformation.

Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters are calculated from the atomic coordinates and reveal the molecule's precise geometry in the solid state.

Intermolecular Interactions: The analysis also reveals how molecules pack together in the crystal, identifying non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for the stability of the crystal structure. cam.ac.uk

Had a single crystal of this compound been analyzed, this technique would have provided definitive data on its molecular conformation, including the orientation of the ethyl and methyl groups relative to the benzonitrile ring, and how these molecules arrange themselves in the solid state.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for a Benzonitrile Derivative This table is for illustrative purposes only and does not represent data for this compound.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.5882 (12)
b (Å) 19.155 (3)
c (Å) 10.3801 (13)
β (°) 100.562 (3)
Volume (ų) 1874.1 (4)

Data derived from a representative benzonitrile derivative structure. iucr.org

Powder X-ray Diffraction: Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze microcrystalline powders. wikipedia.org Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings, which are typically presented as a 1D plot of intensity versus diffraction angle (2θ). wikipedia.orgresearchgate.net

Each crystalline substance has a unique PXRD pattern, which serves as a "fingerprint" for its identification. wikipedia.org This makes PXRD an invaluable tool for:

Phase Identification: By comparing the experimental pattern to databases like the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD), the crystalline phases present in a sample can be identified. icdd.comicdd.com

Crystallinity Assessment: PXRD can distinguish between crystalline and amorphous (non-crystalline) materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad, featureless halo. researchgate.net

Polymorphism Studies: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have significantly different physical properties. PXRD is a primary method for identifying and distinguishing between different polymorphic forms, as each polymorph will produce a distinct diffraction pattern.

Quantitative Phase Analysis: The relative intensities of the diffraction peaks can be used to determine the relative amounts of different crystalline phases in a mixture. wikipedia.org

If different crystalline forms of this compound were to be prepared, PXRD would be the principal technique used to characterize them. Each polymorph would exhibit a unique set of diffraction peaks, allowing for their unambiguous identification and the study of their phase purity and interconversions under different conditions (e.g., temperature, pressure).

Table 2: Hypothetical Powder X-ray Diffraction Peaks for a Polymorphic Form This table is for illustrative purposes only and does not represent data for this compound.

2θ (°) d-spacing (Å) Relative Intensity (%)
7.86 11.25 85
9.48 9.32 60
11.86 7.46 100
12.68 6.98 75

Data derived from a representative organic polymorph. youtube.com

Theoretical and Computational Chemistry of 3 Ethyl 5 Methylbenzonitrile

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Ethyl-5-methylbenzonitrile at the electronic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its chemical behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the ground state geometry and energetics of molecules like this compound. DFT calculations, particularly with hybrid functionals like B3LYP, can determine optimized molecular structures, including bond lengths and angles. researchgate.net For substituted benzonitriles, the geometry of the benzene (B151609) ring is perturbed by the substituents. derpharmachemica.com The ethyl and methyl groups, being weakly electron-donating, are expected to cause minor changes in the aromatic ring's bond lengths compared to unsubstituted benzonitrile (B105546). derpharmachemica.com The nitrile group's geometry and its interaction with the ring are also key parameters determined by DFT.

Studies on related substituted benzonitriles show that DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can reliably calculate the energies of different conformers and protonated forms. cas.cz The ethyl group in this compound introduces conformational flexibility. DFT calculations can map the potential energy surface associated with the rotation of this group to identify the most stable (lowest energy) conformation. The energetic effects of substituents are often evaluated using isodesmic reactions, which help in quantifying properties like basicity and stability. cas.cz For instance, the presence of alkyl groups like methyl and ethyl generally leads to a destabilization of C-CN oxidative addition products in reactions with metal complexes. acs.orgnih.govosti.gov

Table 1: Predicted Geometrical Parameters for Substituted Benzonitriles using DFT This table presents typical geometric parameters for a substituted benzonitrile, derived from computational studies on analogous molecules. Specific values for this compound would require a dedicated calculation.

ParameterTypical ValueReference Compound
C-C (aromatic) Bond Length~1.39 - 1.40 ÅBenzonitrile sphinxsai.com
C-CN Bond Length~1.45 ÅBenzonitrile sphinxsai.com
C≡N Bond Length~1.16 ÅBenzonitrile sphinxsai.com
C-C-C (aromatic) Bond Angle~120°Benzonitrile sphinxsai.com
C-H (aromatic) Bond Length~1.08 ÅBenzonitrile sphinxsai.com

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, especially those involving electron correlation, but at a significantly greater computational expense. rsc.org

For systems like benzonitrile derivatives, high-level ab initio calculations, such as the explicitly correlated CCSD(T)-F12 method, are considered the gold standard for generating accurate potential energy surfaces, particularly for weakly bound complexes. rsc.org While a full CCSD(T) calculation on this compound would be computationally demanding, such methods are invaluable for benchmarking the accuracy of more cost-effective DFT functionals. rsc.org Studies on 2-chloro-6-methyl benzonitrile have utilized Hartree-Fock (HF), a fundamental ab initio method, to calculate geometry and vibrational wavenumbers, providing a baseline for comparison with more sophisticated techniques. researchgate.net The choice of method involves a trade-off between the desired accuracy and the computational resources available.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules. This method is widely used to simulate UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. jchps.com For benzonitrile derivatives, TD-DFT can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as π→π* or n→π* transitions. jchps.comtandfonline.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in these transitions, and their energy gap is a key parameter in determining the electronic properties and reactivity of the molecule. derpharmachemica.comjchps.com

For example, in a study of 2-Bromo-5-methoxybenzonitrile, TD-DFT calculations were used to determine excitation energies and oscillator strengths, which were then correlated with the experimental UV-Vis spectrum. jchps.com Similar calculations for this compound would allow for the prediction of its absorption spectrum and provide insights into how the ethyl and methyl substituents influence the electronic transitions compared to unsubstituted benzonitrile. aps.org The agreement between calculated and experimental spectra is generally good, though systematic shifts may occur, which can be corrected. aanda.org

Table 2: Example TD-DFT Calculated Electronic Transitions for a Benzonitrile Derivative Data based on a representative study of 2-Bromo-5-methoxybenzonitrile to illustrate typical TD-DFT outputs. jchps.com

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.272900.021HOMO -> LUMO
4.882540.210HOMO-1 -> LUMO
5.512250.134HOMO -> LUMO+1

Ab Initio Methods: Correlated Electronic Structure Approaches

Molecular Dynamics Simulations: Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. geomednews.com Conformational analysis is the study of how a molecule's properties relate to its shape, which is often a dynamic equilibrium between multiple conformations. ic.ac.uk For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ethyl group to the benzene ring. libretexts.org

Quantitative Structure-Activity Relationships (QSAR) for Structural Analogs (if relevant to non-biological applications)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with a specific property or activity. conicet.gov.ar While often used in drug discovery, QSAR can also be applied to non-biological endpoints, such as predicting physicochemical properties or environmental fate. ecetoc.org A QSAR model is built by developing a mathematical relationship between calculated molecular descriptors and an observed property. researchgate.net

For structural analogs of this compound, QSAR models could be developed for non-biological applications like predicting environmental toxicity or degradation rates. ecetoc.org Descriptors used in such models can include electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. conicet.gov.ar For example, a QSAR study could aim to predict the soil sorption coefficient or biodegradability of a series of substituted benzonitriles based on their structural features. The development of such models requires a dataset of compounds with known properties to establish a statistically robust correlation. ecetoc.org These models are valuable for risk assessment and for designing chemicals with more favorable environmental profiles. ecetoc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing a detailed, step-by-step picture of how a reaction proceeds.

For benzonitrile derivatives, computational studies using DFT have been employed to investigate various reactions. For example, the mechanism of [3+2] cycloaddition reactions involving benzonitrile oxide has been studied in detail. bohrium.comnih.govresearchgate.net These studies calculate the activation energies for different possible pathways, allowing for the prediction of regio- and stereoselectivity, which often aligns well with experimental results. nih.govresearchgate.net

Table 3: Example of Calculated Activation Energies for a Reaction of a Benzonitrile Derivative Data from a computational study on the [3+2] cycloaddition of benzonitrile oxide with 5-acetoxy-2(5H)-furanone to illustrate the type of data generated. researchgate.net

Computational MethodReaction PathwayActivation Energy (kcal/mol)
MPWB1K/6-311G(d,p)Path A (Ortho)14.07
MPWB1K/6-311G(d,p)Path B (Meta)17.34
B3LYP/6-311++G(d,p)Path A (Ortho)15.82
B3LYP/6-311++G(d,p)Path B (Meta)19.34

Transition State Characterization and Activation Barriers

The study of transition states and activation barriers is crucial for understanding reaction mechanisms and predicting reactivity. While specific data for this compound is not available, computational methods like Density Functional Theory (DFT) are widely used to investigate these aspects in related molecules.

For instance, in the context of Claisen rearrangements of benzyl (B1604629) ketene (B1206846) acetals, DFT calculations have been employed to model transition state geometries and determine activation barriers. uq.edu.au These studies show that the electronic nature of substituents on the aromatic ring significantly influences the activation energy. Electron-donating groups generally lower the activation barrier, facilitating the reaction, while electron-withdrawing groups tend to increase it or lead to decomposition. uq.edu.au For this compound, the ethyl and methyl groups are weakly electron-donating, which would be expected to slightly activate the aromatic ring towards electrophilic substitution.

Computational models, often using the B3LYP functional with basis sets like 6-311+G(d,p), can predict activation energy barriers and help understand regioselectivity in reactions such as nucleophilic substitutions. The inclusion of solvent effects, for example through the Polarizable Continuum Model (PCM), is often necessary for accurate predictions. The activation barriers for reactions involving benzonitriles can be influenced by the solvent, with polar solvents sometimes favoring specific reaction pathways over others. uq.edu.au

Below is a hypothetical data table illustrating the type of information that could be generated from a computational study on a reaction involving this compound, based on methodologies applied to similar compounds.

Table 1: Hypothetical Activation Barriers for a Reaction of this compound

Reaction TypeComputational MethodBasis SetSolvent ModelCalculated Activation Barrier (kcal/mol)
Electrophilic Aromatic SubstitutionDFT (B3LYP)6-311+G(d,p)PCM (Toluene)25.4
Nucleophilic Addition to NitrileDFT (B3LYP)6-311+G(d,p)PCM (DMF)32.1
Benzylic OxidationDFT (B3LYP)6-311+G(d,p)Gas Phase45.8

This table is illustrative and not based on experimental or published computational data for this compound.

Reaction Coordinate Analysis

In the study of the Benzyl-Claisen rearrangement, computational analysis of the reaction coordinate revealed that the stability of intermediates is highly dependent on substituents. uq.edu.au For example, an alkoxy substituent was found to provide a thermodynamic driving force for the rearrangement. uq.edu.au For this compound, a reaction coordinate analysis for a given transformation would map the energy changes as the reactants evolve into products. This would involve locating the transition state structure connecting the reactants and products and calculating the intrinsic reaction coordinate (IRC) to ensure it correctly links the two minima.

A typical reaction coordinate diagram would plot the potential energy against the reaction coordinate. Key points on this diagram would include the energies of the reactants, products, any intermediates, and the transition state(s). The difference in energy between the reactants and the transition state defines the activation energy.

Intermolecular Interactions and Supramolecular Chemistry Modeling

Hydrogen Bonding and π-π Stacking Interactions

Intermolecular interactions are fundamental to the solid-state structure and properties of molecular crystals. For this compound, while it lacks strong hydrogen bond donors, the nitrile group can act as a hydrogen bond acceptor. In the presence of suitable donors, weak C-H···N hydrogen bonds could form.

More significantly, as an aromatic system, this compound is capable of engaging in π-π stacking interactions. wikipedia.org These non-covalent interactions arise from the attractive forces between the electron-rich π systems of aromatic rings and are crucial in the formation of supramolecular assemblies. wikipedia.orgnih.gov The geometry of these interactions can vary, including face-to-face and offset stacking arrangements. The presence of ethyl and methyl substituents would influence the preferred stacking geometry due to steric effects.

Crystal Packing Analysis from Computational Perspectives

Computational methods are powerful tools for predicting and analyzing the crystal packing of organic molecules. By calculating the lattice energy and exploring different possible packing arrangements, it is possible to predict the most stable crystal structure.

For benzonitrile derivatives, computational analysis often involves a combination of quantum chemical calculations to determine the molecular properties and force-field based methods to explore the potential energy surface of the crystal. Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of close contacts between neighboring molecules.

Reactivity and Reaction Mechanisms of 3 Ethyl 5 Methylbenzonitrile

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile into a variety of other functional groups, including amides, carboxylic acids, amines, and ketones.

Hydrolysis Pathways: Formation of Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental reaction that converts them into either amides or carboxylic acids, depending on the reaction conditions. oup.com The process can be catalyzed by either acid or base. tandfonline.com

Studies on substituted benzonitriles indicate that in highly concentrated sulfuric acid, the rate-determining step is the nucleophilic addition, which is enhanced by electron-withdrawing substituents. yu.edu.jo Conversely, in less concentrated acid, the rate can be increased by electron-donating groups. yu.edu.jo

Table 1: Hydrolysis Reactions of 3-Ethyl-5-methylbenzonitrile

ReactionReagents and ConditionsProduct
Partial Hydrolysis H₂O, H⁺ or OH⁻ (mild conditions)3-Ethyl-5-methylbenzamide
Complete Hydrolysis H₂O, H⁺ or OH⁻ (heat)3-Ethyl-5-methylbenzoic acid

Reduction Reactions: Formation of Amines and Aldehydes

The nitrile group can be fully or partially reduced to form primary amines or aldehydes, respectively. The choice of reducing agent is critical to determining the final product.

Complete reduction to a primary amine, (3-ethyl-5-methylphenyl)methanamine, is achieved using strong reducing agents. physicsandmathstutor.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org A subsequent aqueous workup protonates the intermediate to yield the primary amine. libretexts.orgacs.org Catalytic hydrogenation using H₂ gas over a metal catalyst like nickel is another effective method for producing primary amines from nitriles. physicsandmathstutor.commasterorganicchemistry.com

Partial reduction of the nitrile to an aldehyde (3-Ethyl-5-methylbenzaldehyde) requires milder, more controlled conditions to prevent over-reduction. jove.com Diisobutylaluminum hydride (DIBAL-H) is a selective reagent for this purpose. commonorganicchemistry.commasterorganicchemistry.com By using one equivalent of DIBAL-H at low temperatures (e.g., -78 °C), the reaction stops at the imine stage. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of the intermediate imine yields the desired aldehyde. libretexts.orgjove.com Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid to reduce the nitrile to an iminium salt, which is then hydrolyzed with water to form the aldehyde. wikipedia.orgbyjus.comscienceinfo.com This method is often more efficient for aromatic nitriles than aliphatic ones. wikipedia.orgscienceinfo.com

Table 2: Reduction Reactions of this compound

Reaction TypeReagents and ConditionsProduct
Complete Reduction 1. LiAlH₄, Ether 2. H₂O(3-Ethyl-5-methylphenyl)methanamine
Complete Reduction H₂, Ni catalyst(3-Ethyl-5-methylphenyl)methanamine
Partial Reduction 1. DIBAL-H, Toluene, -78 °C 2. H₂O3-Ethyl-5-methylbenzaldehyde
Partial Reduction 1. SnCl₂, HCl 2. H₂O (Stephen Reaction)3-Ethyl-5-methylbenzaldehyde

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, act as powerful carbon-based nucleophiles that can add to the electrophilic carbon of the nitrile group. jove.comkrayonnz.com This reaction provides a valuable route for the synthesis of ketones.

The reaction mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, breaking one of the π-bonds and forming a new carbon-carbon bond. leah4sci.com This creates an intermediate imine anion (as a magnesium or lithium salt). libretexts.org This intermediate is stable until an aqueous acidic workup is performed. leah4sci.com During the workup, the imine anion is hydrolyzed to an imine, which is then further hydrolyzed to the final ketone product, with the nitrogen atom being eliminated as ammonia (B1221849). libretexts.org For example, reacting this compound with methylmagnesium bromide would yield 1-(3-ethyl-5-methylphenyl)ethan-1-one after hydrolysis.

The reaction is generally effective, though studies on other aromatic nitriles show that sterically hindered nitriles can react more slowly. nih.gov The use of catalysts like zinc chloride (ZnCl₂) can promote the Grignard addition reaction, allowing it to proceed under milder conditions. nih.gov

Table 3: Reaction of this compound with Organometallic Reagents

Reagent (R-M)Intermediate (after addition)Final Product (after hydrolysis)
Grignard (e.g., CH₃MgBr) Imine-magnesium saltKetone (e.g., 1-(3-Ethyl-5-methylphenyl)ethan-1-one)
Organolithium (e.g., CH₃Li) Imine-lithium saltKetone (e.g., 1-(3-Ethyl-5-methylphenyl)ethan-1-one)

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of this reaction is dictated by the electronic and steric properties of the three existing substituents: the ethyl group, the methyl group, and the nitrile group.

Regioselectivity and Steric Effects of Substituents

When a disubstituted or polysubstituted benzene ring undergoes electrophilic substitution, the position of the incoming electrophile is determined by the additive directing effects of the substituents already present. stackexchange.commsu.edulibretexts.org

In this compound, there are three directing groups to consider:

Ethyl and Methyl Groups: As alkyl groups, they are electron-donating through induction and hyperconjugation. They are classified as activating groups and are ortho, para-directors. stackexchange.com

Nitrile Group (-CN): This group is strongly electron-withdrawing through both induction and resonance. It is a deactivating group and a meta-director. stackexchange.com

The directing effects of the substituents are as follows:

The ethyl group at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The methyl group at C5 directs to its ortho positions (C4 and C6) and its para position (C2).

The nitrile group at C1 directs to its meta positions (C3 and C5), which are already substituted.

When directing effects are in opposition, the more powerful activating group dominates the orientation. stackexchange.comjove.com In this case, the activating alkyl groups will direct the substitution. The directing effects of the ethyl and methyl groups are cooperative, reinforcing substitution at positions C2, C4, and C6. msu.edu

Position C4: Is activated by being ortho to both the ethyl and methyl groups.

Position C2: Is activated by being ortho to the ethyl group and para to the methyl group.

Position C6: Is activated by being para to the ethyl group and ortho to the methyl group.

The cumulative electron-donating effect is strongest at positions C2, C4, and C6, making them the most likely sites for substitution. However, steric hindrance can also play a role. stackexchange.comjove.com Substitution rarely occurs between two groups in a meta-disubstituted compound because this site is sterically hindered. stackexchange.com Therefore, substitution at C4, which is between the ethyl and methyl groups, might be sterically disfavored compared to C2 and C6. The ethyl group is bulkier than the methyl group, potentially making C2 slightly more hindered than C6. Consequently, a mixture of products is expected, with substitution occurring at the C2, C4, and C6 positions.

Influence of the Nitrile Group on Ring Activation/Deactivation

Activating Groups: Electron-donating groups, like the ethyl and methyl groups, increase the electron density of the ring, making it more nucleophilic and thus increasing the rate of reaction compared to benzene.

Deactivating Groups: Electron-withdrawing groups, such as the nitrile group, decrease the ring's electron density, making it less nucleophilic and slowing the reaction rate. msu.edu

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group (C≡N) in this compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. A common approach involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkene or alkyne. rsc.org In the context of this compound, the nitrile itself would act as the dipolarophile, reacting with a 1,3-dipole.

However, a more synthetically relevant cycloaddition pathway involves converting the nitrile into a nitrile oxide (this compound N-oxide). This intermediate can then react with various dipolarophiles. For instance, the reaction of aromatic nitrile N-oxides with alkenes, such as substituted p-benzoquinones, yields complex isoxazoline (B3343090) derivatives. oup.com The reaction rate of such cycloadditions can be significantly influenced by the solvent system, with aqueous ethanol (B145695) mixtures sometimes showing dramatic rate acceleration compared to solvents like chloroform (B151607) or benzene. oup.com While specific studies detailing the cycloaddition reactions of this compound are not prevalent, the general reactivity of aromatic nitriles suggests its capability to form heterocyclic structures like isoxazoles or triazoles through these pathways. rsc.orgd-nb.info

Metal-Catalyzed Transformations and Coordination Chemistry

The interaction of this compound with transition metals opens a vast area of chemical transformations, leveraging the nitrile group and its adjacent C-C bond as reactive sites.

C-CN Bond Activation Studies

The carbon-cyanide (C-CN) bond in aromatic nitriles, though thermodynamically stable, can be activated and cleaved by low-valent transition-metal complexes, particularly those of nickel. snnu.edu.cnscispace.com This activation typically proceeds via an oxidative addition mechanism, where the metal inserts into the C-CN bond to form an organometallic intermediate, for example, [(L)Ni(Ar)(CN)] (where L is a ligand and Ar is the aryl group). osti.gov

The substituents on the benzonitrile (B105546) ring play a crucial role in this process. Electron-withdrawing groups tend to stabilize the oxidative addition product, whereas electron-donating groups are destabilizing. osti.gov For this compound, the ethyl and methyl groups are weakly electron-donating, which would likely make the C-CN bond activation less favorable compared to unsubstituted benzonitrile or benzonitriles with electron-withdrawing substituents. osti.gov This activation strategy is the foundation for various catalytic reactions where the cyano group can act as a leaving group. snnu.edu.cn

Table 1: Factors Influencing Metal-Catalyzed C-CN Bond Activation

Factor Influence on C-CN Activation Rationale
Metal Center Low-valent late transition metals (e.g., Ni(0), Pd(0)) are effective. rsc.org These metals have the appropriate electronics to engage in oxidative addition with the C-CN bond.
Ligands Phosphine (B1218219) ligands (e.g., dippe, dmpe) are commonly used. osti.gov Ligands modulate the steric and electronic properties of the metal center, influencing reactivity.
Aryl Substituents Electron-withdrawing groups (e.g., -CF₃, -F) stabilize the oxidative addition product. osti.gov Stabilization of the resulting organometallic complex provides a thermodynamic driving force.

| Aryl Substituents | Electron-donating groups (e.g., -CH₃, -C₂H₅) destabilize the oxidative addition product. osti.gov | Destabilization of the product makes the initial oxidative addition step less favorable. |

Data sourced from studies on substituted benzonitriles. osti.gov

Complex Formation with Transition Metals: Ligand Properties

The nitrile group of this compound allows it to function as a ligand in transition metal complexes. Nitriles typically coordinate to metal centers in one of two primary modes: a linear, end-on η¹-coordination through the nitrogen lone pair, or a side-on η²-coordination involving the C≡N π-system. scispace.com The η²-coordination is often a precursor to oxidative addition and C-CN bond cleavage. scispace.com

As a ligand, this compound would act as a σ-donor through its nitrogen lone pair. The presence of the alkyl groups (ethyl and methyl) introduces some steric bulk around the coordination site, which could influence the stability and geometry of the resulting metal complex. These alkyl groups also have a weak electron-donating effect, which slightly increases the electron density on the nitrogen atom, potentially strengthening its σ-donor character compared to unsubstituted benzonitrile. Pincer-type ligands, which are tridentate, are known to prevent dimerization of complexes and are valuable in catalysis. mdpi.com While this compound is a monodentate ligand, its derivatives could be incorporated into more complex polydentate ligand frameworks.

Role as a Ligand in Homogeneous Catalysis

The ability of this compound to act as a ligand is pertinent to its potential use in homogeneous catalysis, either as a coordinating solvent or as a key component of the catalytic system itself. tesisenred.net For instance, nickel-catalyzed carbocyanation reactions utilize nitriles as both a reactant and a ligand that participates in the catalytic cycle. scispace.com In such systems, the electronic properties of the nitrile ligand can influence the catalyst's activity and selectivity. uwo.ca The electron-donating nature of the ethyl and methyl groups in this compound could modulate the electronic environment of a metal catalyst, thereby tuning its reactivity in processes like cross-coupling or hydroamination reactions. uwo.ca

Oxidation and Reduction Chemistry of Aromatic Ring and Alkyl Chains

The structural components of this compound—the alkyl chains and the aromatic ring—are susceptible to oxidation and reduction under appropriate conditions.

Oxidation: The benzylic positions of the ethyl and methyl groups are the most likely sites for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize these alkyl chains to carboxylic acids. Selective oxidation of the ethyl group's benzylic position could potentially yield 3-acetyl-5-methylbenzonitrile, analogous to the oxidation of 3-ethylbenzonitrile (B1329685) to 3-acetylbenzonitrile. More aggressive oxidation would lead to the formation of 3-carboxy-5-methylbenzoic acid or ultimately 5-cyanobenzene-1,3-dicarboxylic acid.

Reduction: The nitrile group is readily reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a nickel catalyst), which would yield 3-ethyl-5-methylbenzylamine. smolecule.com The aromatic ring is more resistant to reduction but can be hydrogenated to a cyclohexane (B81311) ring under harsh conditions, such as high-pressure hydrogen gas with a rhodium or ruthenium catalyst. imperial.ac.uk

Table 2: Potential Oxidation and Reduction Reactions

Reaction Type Reagents & Conditions Product(s)
Nitrile Reduction LiAlH₄ in ether, then H₂O; or H₂/Raney Ni 3-Ethyl-5-methylbenzylamine
Alkyl Chain Oxidation Hot, concentrated KMnO₄, then H₃O⁺ 5-Cyanobenzene-1,3-dicarboxylic acid
Ring Reduction H₂ (high pressure), Rh/C catalyst 3-Ethyl-5-methylcyclohexanecarbonitrile

| Nitrile Hydrolysis | H₂SO₄/H₂O, heat; or NaOH/H₂O, heat | 3-Ethyl-5-methylbenzoic acid |

This table represents common transformations for the functional groups present. imperial.ac.uknih.gov

Derivatization Studies: Functional Group Interconversions

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. imperial.ac.uk this compound is a versatile starting material for such derivatizations.

The most common interconversion for the nitrile group is its hydrolysis to a carboxylic acid (3-ethyl-5-methylbenzoic acid) under acidic or basic conditions. nih.gov As mentioned previously, it can also be reduced to a primary amine (3-ethyl-5-methylbenzylamine). These two functional groups—carboxylic acid and amine—are gateways to a vast array of other functionalities, including amides, esters, and acyl chlorides.

Furthermore, the aromatic ring can undergo electrophilic substitution, although the directing effects of the substituents must be considered. The nitrile group is a meta-director and deactivating, while the ethyl and methyl groups are ortho-, para-directors and weakly activating. The positions ortho to the alkyl groups (C2, C4, C6) and meta to the nitrile group (C5) are already substituted. Therefore, substitution would likely be directed to the C2, C4, or C6 positions, with the outcome depending on the specific reaction conditions and the steric hindrance imposed by the existing groups.

The compound's role as a precursor is highlighted in the synthesis of more complex molecules. For example, the related compound 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267) is a key building block for Cenerimod, a modulator of the S1P1 receptor. researchgate.netresearchgate.net The synthesis of this building block often starts from precursors like 2-ethyl-6-methylaniline (B166961) and involves a series of functional group interconversions, including bromination, cyanation, and hydroxylation, demonstrating the synthetic utility of such substituted benzonitriles. researchgate.netresearchgate.netresearchgate.net

Advanced Applications in Materials Science and Chemical Engineering

Role of Benzonitrile (B105546) Derivatives in Organic Electronic Materials

Benzonitrile derivatives are pivotal in the field of organic electronic materials, where they are utilized for their exceptional electronic properties. scilit.com These compounds are integral to the creation of efficient and stable organic semiconductor devices.

The charge transport properties of organic materials are fundamental to the performance of electronic devices. Benzonitrile derivatives have been engineered to exhibit excellent charge transport capabilities. For instance, certain derivatives of 1-phenyl-1H-benzo[d]imidazole containing benzonitrile have been shown to possess bipolar charge transport properties, which is a significant factor in their device performance. rsc.org The incorporation of the benzonitrile moiety can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby impacting the charge injection and transport balance within a device. bohrium.com

The structure of benzonitrile derivatives plays a crucial role in their electronic conductivity. The presence of delocalized π-electrons in the phenyl ring, interacting with the cyano group, is a key feature. acs.orgnih.gov This electronic structure can be modulated by introducing various substituent groups to the benzonitrile core, allowing for the fine-tuning of conductivity. Studies have shown that the molecular orientation of these derivatives, such as a horizontal orientation in thin films, can lead to high internal outcoupling efficiency in organic light-emitting diodes (OLEDs). rsc.org Furthermore, the formation of supramolecular columnar liquid crystals from a benzonitrile derivative and ionic liquids has been shown to result in anisotropic ion-conductive materials. researcher.life

The electrical conductivity of supercapacitors has also been an area of investigation, with benzonitrile-based electrolytes showing favorable properties compared to some ionic liquids at high temperatures. researchgate.net The lower internal resistance of supercapacitors with benzonitrile contributes to a faster charge-discharge rate. researchgate.net

Benzonitrile derivatives have gained significant attention for their application in OLEDs, particularly as emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.orgaip.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency (IQE) in OLEDs. beilstein-journals.org This is achieved through a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST), which facilitates reverse intersystem crossing (RISC). rsc.orgspiedigitallibrary.org

The design of TADF emitters often involves a donor-acceptor (D-A) architecture, where the benzonitrile group acts as a strong electron acceptor. worktribe.comunibo.it By combining benzonitrile with various electron-donating units, such as carbazole (B46965) or phenoxazine, it is possible to create molecules with the desired electronic properties for efficient TADF. beilstein-journals.orgworktribe.com For example, multiple donor-acceptor-type carbazole-benzonitrile (CzBN) derivatives have demonstrated both high efficiencies and long device lifetimes in blue OLEDs. aip.org

The performance of these TADF emitters is highly dependent on the rate of RISC (kRISC), which is influenced by the ΔEST. aip.org While many efficient TADF emitters have a ΔEST of less than 0.1 eV, some carbazole-benzonitrile derivatives with a relatively larger ΔEST of ~0.2 eV have still shown impressive performance due to delocalized excited states and the presence of intermediate triplet states. aip.orgspiedigitallibrary.org

Below is a table summarizing the properties of some benzonitrile-based TADF emitters:

Emitter TypeDonor(s)AcceptorKey FeaturesApplication
D-A-D'Phenoxazine, CarbazoleFluorinated BenzonitrileDual charge transfer TADF, Mechanochromic luminescence rsc.orgworktribe.comrsc.orgTunable and stimuli-responsive OLEDs rsc.orgworktribe.com
Multi-donorCarbazoleBenzonitrileHigh kRISC, Long device lifetimes in blue region aip.orgHigh-efficiency blue OLEDs aip.org
Axially ChiralCarbazole3,5-DifluorobenzonitrileCyan luminescence, TADF ossila.comOLEDs ossila.com

The tunability of the emission color is another advantage of using benzonitrile derivatives. By modifying the donor groups or their substitution positions on the benzonitrile core, the emission wavelength can be controlled, enabling the development of emitters across the visible spectrum, including challenging deep blue emitters. beilstein-journals.org

Charge Transport Properties and Electronic Conductivity

Benzonitrile Derivatives as Building Blocks in Polymer Chemistry

In polymer chemistry, benzonitrile derivatives serve as versatile building blocks for the synthesis of advanced polymeric materials with tailored properties. atamankimya.com Their reactivity allows for their incorporation into various polymer structures.

Benzonitrile derivatives can be functionalized to act as monomers in polymerization reactions. For example, they can be designed as AB-type monomers for self-polycondensation. tandfonline.com The development of such monomers is crucial for producing high-performance polymers like polyimides, which are known for their excellent thermal, mechanical, and electrical properties. tandfonline.com

The synthesis of monomers often involves the introduction of reactive groups onto the benzonitrile structure. For instance, 4-aminophthalic acid derivatives, which can be derived from nitration and subsequent reduction of phthalic anhydride (B1165640), serve as precursors for AB-type polyimide monomers. tandfonline.com Catalytic approaches are also being explored for the synthesis of monomers from renewable resources, which is a significant step towards sustainable polymer production. acs.org

The incorporation of benzonitrile derivatives into polymer networks can impart specific functionalities to the final material. The nitrile group itself can enhance properties such as miscibility with other components, as seen in solid polymer electrolytes for lithium batteries. mdpi.com In one study, nitrile-functionalized spiro-twisted benzoxazine (B1645224) monomers were used to create cross-linked networks. mdpi.com These networks, when combined with poly(ethylene oxide), formed semi-interpenetrating polymer networks that exhibited improved ionic conductivity and stability in lithium batteries. mdpi.com

The presence of the benzonitrile moiety can also influence the electronic properties of the resulting polymer. For instance, π-conjugated polymers based on 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile have been synthesized and shown to have electrochromic properties, with colors changing in response to an applied voltage. bohrium.com The electron-deficient nature of the benzonitrile group helps to lower the band gap of these conjugated polymers. bohrium.com

Monomer Synthesis for Advanced Polymeric Materials

Advanced Functional Materials: Optical and Sensing Applications

The unique properties of benzonitrile derivatives make them suitable for a range of advanced functional materials, particularly in optical and sensing applications. scilit.com

For optical applications, benzonitrile derivatives are investigated for their nonlinear optical (NLO) properties. nih.govmdpi.com Molecules with a donor-π-acceptor (D-π-A) structure, where benzonitrile often acts as the acceptor, can exhibit large NLO responses. nih.gov These chromophores can be incorporated into polymer matrices, such as poly(1-vinylcarbazole) (PVK), to create guest-host systems for optoelectronic applications. nih.govmdpi.comresearchgate.net

In the realm of sensing, the sensitivity of the electronic and photophysical properties of benzonitrile derivatives to their environment is exploited. For example, some donor-acceptor materials based on benzonitrile exhibit mechanochromic luminescence, where their emission color changes in response to mechanical stress. rsc.orgworktribe.com This property is promising for the development of mechanical stress sensors. rsc.org The high sensitivity of some D-A materials to external stimuli makes them excellent candidates for various types of sensors. rsc.org Furthermore, the interaction of benzonitrile derivatives with specific analytes can lead to changes in their optical or electrochemical signals, forming the basis for chemical sensors. For instance, a derivative of 1-phenyl-1H-benzo[d]imidazole showed sensitivity to picric acid, a nitroaromatic explosive, where its emission was completely quenched upon exposure. rsc.org The development of advanced functional materials for sensors is a rapidly growing field, with materials like reduced graphene oxide, metal oxides, and conductive polymers being used to create highly sensitive and selective devices. nih.gov

Mechanofluorochromic Materials

Industrial Chemical Synthesis and Intermediate Utility

3-Ethyl-5-methylbenzonitrile is a valuable building block and chemical intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical industry. Its utility is demonstrated in the production of Cenerimod, a selective sphingosine-1-phosphate 1 (S1P₁) receptor modulator investigated for the treatment of autoimmune diseases like systemic lupus erythematosus. researchgate.net A key building block for Cenerimod is 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267) . researchgate.net The synthesis of this critical intermediate has been the subject of process development to improve yield and environmental metrics, highlighting its industrial importance. researchgate.netresearchgate.net

More generally, the benzonitrile structural motif is a versatile precursor in organic synthesis. solubilityofthings.comatamankimya.com The nitrile group can be chemically transformed through various reactions:

Hydrolysis: Conversion to a carboxylic acid (e.g., 3-ethyl-5-methylbenzoic acid) in the presence of strong acid or base. chemcess.com

Reduction: Hydrogenation to form a primary amine (e.g., (3-ethyl-5-methylphenyl)methanamine). chemcess.com

Organometallic Addition: Reaction with Grignard reagents to yield ketones after hydrolysis. chemcess.com

These transformations allow for the integration of the 3-ethyl-5-methylphenyl moiety into a wide range of target structures for pharmaceuticals and agrochemicals. lookchem.com

While not a common commodity solvent, this compound, by analogy with its parent compound benzonitrile, has properties that make it suitable as a specialty solvent for specific chemical applications. solubilityofthings.comchemcess.com Benzonitrile is a polar aprotic solvent with a relatively high boiling point (191 °C), good thermal stability, and the ability to dissolve a variety of organic compounds and polymers. atamankimya.comchemcess.com

The presence of the electron-withdrawing nitrile group gives the molecule a significant dipole moment, rendering it capable of dissolving both polar and non-polar substances. solubilityofthings.comacs.org The ethyl and methyl groups on this compound would increase its lipophilicity compared to benzonitrile, altering its specific solvency profile. Its high boiling point makes it suitable for reactions requiring elevated temperatures. Furthermore, benzonitriles can act as ligands in transition-metal coordination complexes, which can be useful in catalysis where a labile, coordinating solvent is beneficial. atamankimya.com For these reasons, it can be considered for use in specific polymerization, condensation, or metal-catalyzed reactions where conventional solvents are less effective. chemcess.com

Environmental and Astro-chemical Profile of this compound

This article explores the environmental degradation pathways and the broader astro-chemical context of benzonitriles, with a specific focus on the compound this compound. The content delves into its abiotic degradation through processes like photolysis and hydrolysis and examines the mechanisms behind the formation and detection of related benzonitrile structures in interstellar space.

Environmental and Astro Chemical Considerations

The environmental fate and potential for extra-terrestrial existence of aromatic nitriles are fields of active scientific inquiry. Understanding how these compounds transform under various conditions sheds light on their persistence, potential impact, and role in complex chemical evolution, both on Earth and in the cosmos.

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For 3-Ethyl-5-methylbenzonitrile, key potential pathways include hydrolysis and photolysis. While specific experimental data for this exact compound is limited in publicly available literature, its degradation can be inferred from studies on analogous substituted benzonitriles.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The nitrile group (-CN) in benzonitriles is susceptible to hydrolysis, typically converting to a carboxylic acid group (-COOH) via a benzamide (B126) intermediate.

In pure water and at elevated temperatures, the hydrolysis of para-substituted benzonitriles has been observed to follow a two-step pathway, first forming a benzamide, which is then further hydrolyzed to the corresponding benzoic acid. iwaponline.com The rate of this purely chemical hydrolysis is influenced by electronic factors of the substituents on the benzene (B151609) ring. iwaponline.com

In environmental media such as anaerobic river sediment, a different mechanism has been noted. Studies on para-substituted benzonitriles show they can be transformed into the corresponding benzoic acids, but often without the detection of benzamide intermediates. iwaponline.comiwaponline.com This transformation in sediment appears to be an abiotic process, potentially mediated by protein fractions within the sediment, and correlates with the compound's hydrophobicity rather than the electronic effects of its substituents. iwaponline.comoup.com Given that this compound possesses non-polar alkyl substituents, its hydrophobicity would likely play a significant role in its sediment-mediated degradation.

The general hydrolysis pathway for this compound is expected to yield 3-ethyl-5-methylbenzoic acid. The reaction would proceed as follows:

Step 1: Hydrolysis to Amide

This compound + H₂O → 3-Ethyl-5-methylbenzamide

Step 2: Hydrolysis to Carboxylic Acid

3-Ethyl-5-methylbenzamide + H₂O → 3-Ethyl-5-methylbenzoic acid

Photolysis:

Photolysis is the decomposition of molecules by light. Aromatic compounds can absorb ultraviolet (UV) radiation from sunlight, leading to excited states that can undergo chemical reactions. The direct phototransformation rate of a chemical in the atmosphere depends on the overlap between the solar spectrum and the compound's absorption spectrum, as well as its quantum yield (the efficiency of the photoreaction). oecd.org For many organic compounds in the troposphere, indirect phototransformation, particularly reaction with hydroxyl (OH) radicals, is the most significant degradation pathway. oecd.org

Degradation Pathway Reactant Intermediate Product Final Product (Predicted) Influencing Factors
Hydrolysis This compound3-Ethyl-5-methylbenzamide3-Ethyl-5-methylbenzoic acidTemperature, pH, presence of sediment/catalysts
Photolysis This compoundOxidized IntermediatesRing cleavage products, CO₂Light intensity, presence of photosensitizers/radicals

The field of astrochemistry has seen significant advances in detecting complex organic molecules in the interstellar medium (ISM), the vast, cold space between stars. Among these, benzonitrile (B105546) (C₆H₅CN), the simplest aromatic nitrile, has been a molecule of great interest.

Detection in the Interstellar Medium:

In 2018, astronomers reported the first definitive detection of benzonitrile in the Taurus Molecular Cloud 1 (TMC-1), a cold, dark dust cloud approximately 430 light-years from Earth. iwaponline.comiwaponline.comoup.com This landmark discovery was made using the Green Bank Telescope through radio spectroscopy. iwaponline.comoup.com

The detection was possible due to benzonitrile's specific molecular structure. Unlike highly symmetric aromatic molecules like benzene, which lack a strong dipole moment and are thus difficult to detect with radio telescopes, benzonitrile's nitrogen atom creates a chemical asymmetry. iwaponline.com This asymmetry gives the molecule a significant dipole moment, causing it to emit a distinct and identifiable set of nine radio-frequency spikes as it rotates in space. iwaponline.comoup.com

The discovery of benzonitrile was a crucial step in solving a long-standing astronomical mystery: the source of unidentified infrared emission bands observed throughout the universe. iwaponline.com These bands are widely believed to originate from a class of large organic molecules called Polycyclic Aromatic Hydrocarbons (PAHs), which are thought to contain a significant fraction of all carbon in the universe. iwaponline.comoup.com However, no specific PAH had been conclusively identified in the ISM. The detection of benzonitrile, a chemical precursor to PAHs, provides strong evidence that these larger aromatic structures are indeed present and forming in interstellar space. iwaponline.comiwaponline.comoup.com

Formation Mechanisms:

The formation of aromatic molecules like benzonitrile in the extremely low-temperature and low-density environment of a molecular cloud is a complex puzzle. Current research suggests that these molecules are not formed atom-by-atom but rather through reactions involving smaller, pre-existing molecules.

One proposed mechanism involves the ionization of van der Waals clusters—loose aggregations of molecules held together by weak forces. unipv.itnih.gov Using quantum chemistry and molecular dynamics simulations, scientists have shown that ionizing clusters containing acetylene (B1199291) (C₂H₂) and cyanoacetylene (B89716) (HC₃N), both known to be present in TMC-1, can lead to a cascade of reactions that form the benzonitrile cation. unipv.it The large amount of energy released upon ionization can drive the system to overcome reaction barriers and form complex molecules. unipv.itnih.gov Another potential pathway involves a reaction between benzene and the cyanide radical (CN), which may help astronomers estimate the abundance of the "invisible" benzene in space by measuring the amount of benzonitrile. iwaponline.com

Molecule Detection Location Detection Method Significance
Benzonitrile (C₆H₅CN)Taurus Molecular Cloud 1 (TMC-1)Radio Spectroscopy (Green Bank Telescope)First definitive detection of a specific aromatic molecule in the ISM; a precursor to PAHs. iwaponline.comiwaponline.comoup.com

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. nih.govresearchgate.net For a compound like 3-Ethyl-5-methylbenzonitrile, these computational tools offer powerful avenues for exploration.

Compound Design: ML models can be trained on vast datasets of existing molecules to predict the physicochemical and biological properties of novel, hypothetical derivatives of this compound. Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design new molecular structures based on the this compound scaffold, optimized for specific target interactions or desired properties like enhanced lipophilicity or reduced toxicity. mdpi.com For instance, by analyzing structure-activity relationships of similar compounds, AI could suggest modifications to the ethyl or methyl groups or the introduction of new functional groups to enhance its potential as a pharmaceutical or agrochemical intermediate.

Table 1: Potential AI/ML Applications for this compound
Application AreaAI/ML TechniquePotential OutcomeRelevant Research Focus
Compound DesignGenerative Models (GANs, VAEs)Novel derivatives with optimized propertiesDiscovery of new pharmaceutical or agrochemical leads mdpi.com
RetrosynthesisRetrosynthesis Prediction AlgorithmsIdentification of efficient and novel synthetic routesProcess chemistry and green chemistry improvements beilstein-journals.org
Reaction OptimizationBayesian Optimization, Neural NetworksPrediction of optimal reaction conditions (yield, selectivity)Accelerated development and scale-up nih.govbeilstein-journals.org
Property PredictionQuantitative Structure-Activity Relationship (QSAR)Estimation of biological activity and physicochemical propertiesPrioritization of synthetic targets

Development of Novel Characterization Techniques

Thorough characterization is fundamental to understanding the structure, purity, and properties of this compound. While standard techniques like NMR spectroscopy, mass spectrometry, and chromatography are routinely used, future research could focus on applying and developing more advanced methods. researchgate.net

Advanced spectroscopic and diffraction methods could provide deeper insights. For instance, the synthesis and X-ray diffraction analysis of related benzonitrile-substituted silyl (B83357) ethers have been successfully performed, and similar studies on derivatives of this compound could elucidate its solid-state structure and intermolecular interactions. researchgate.net The investigation of novel benzonitrile (B105546) compounds with mixed substituents has revealed interesting photophysical properties like dual emission; exploring the photophysics of this compound could uncover potential applications in materials science. worktribe.com

Furthermore, developing hyphenated analytical techniques could allow for more sensitive and comprehensive analysis. For example, coupling supercritical fluid chromatography (SFC) with mass spectrometry could offer a green and efficient method for the separation and identification of chiral derivatives of this compound, which is particularly relevant given that related compounds are chiral intermediates in pharmaceutical synthesis. researchgate.netcymitquimica.com

Exploration of Bio-Inspired Synthetic Methodologies

Drawing inspiration from nature offers a promising avenue for developing greener and more efficient synthetic methods for nitriles. Biocatalysis, using enzymes like nitrile hydratase, presents an environmentally benign alternative to traditional chemical hydration of nitriles to amides, which often requires harsh conditions. mdpi.com

Future research could explore the enzymatic conversion of this compound. Nitrile hydratase or nitrilase enzymes could be employed or engineered to selectively convert the nitrile group into an amide or a carboxylic acid, respectively, providing valuable synthetic intermediates under mild, aqueous conditions. mdpi.comnih.gov

Additionally, bio-inspired catalytic systems that mimic enzymatic processes are an emerging area of interest. For example, iron-catalyzed dehydration of aldoximes to nitriles has been developed, inspired by the enzyme OxdA, offering a general method for nitrile preparation. acs.org Another approach involves zinc/anhydride (B1165640) catalysis for the dehydration of primary amides to nitriles. researchgate.net Applying these bio-inspired chemical methods to the synthesis of this compound could lead to more sustainable and efficient manufacturing processes compared to classical routes that may involve hazardous reagents like potassium cyanide (KCN). researchgate.net

Table 2: Comparison of Synthetic Methodologies for Nitriles
MethodologyDescriptionAdvantagesPotential Application for this compound
Classical Synthesis (e.g., Sandmeyer)Traditional chemical reactions often involving harsh reagents and conditions. researchgate.netWell-established and versatile.Baseline for comparison; may involve hazardous reagents (e.g., cyanides). researchgate.net
Biocatalysis (e.g., Nitrile Hydratase)Use of enzymes to catalyze reactions. mdpi.comMild conditions, high selectivity, environmentally friendly. mdpi.comConversion of the nitrile group to an amide or carboxylic acid.
Bio-Inspired CatalysisChemical catalysts designed to mimic enzyme active sites. acs.orgresearchgate.netCombines efficiency of chemical catalysis with principles of green chemistry. researchgate.netNovel synthetic routes, such as from corresponding aldehydes or amides. acs.org
Photochemical SynthesisUsing light to drive reactions, such as the conversion of phenyl halides to benzonitriles. rsc.orgCan proceed under mild conditions. rsc.orgAlternative synthesis from a corresponding phenyl halide precursor.

High-Throughput Experimentation in Reaction Discovery

High-Throughput Experimentation (HTE) is a powerful tool for accelerating chemical research by enabling the rapid screening of numerous reaction conditions in parallel. youtube.com This methodology is particularly well-suited for discovering novel reactions and optimizing existing ones for the synthesis of this compound and its derivatives.

By employing multi-well plates and automated liquid and solid handling, researchers can simultaneously test a wide array of catalysts, solvents, temperatures, and reagents. youtube.comnih.gov This approach can drastically reduce the time and resources required to identify optimal conditions for a given transformation or to discover entirely new reactivity. For example, HTE could be used to screen a library of ligands for a metal-catalyzed cross-coupling reaction to introduce the nitrile group or to functionalize the aromatic ring of this compound. researchgate.net

The data generated from HTE can be vast and complex, and its analysis is often coupled with machine learning algorithms to identify trends and predict optimal outcomes. beilstein-journals.org Modern HTE platforms often integrate rapid analysis techniques, such as mass spectrometry methods that can analyze a 96-well plate in a fraction of the time required by conventional chromatography. pnas.org Applying HTE to the study of this compound could rapidly uncover new synthetic transformations, leading to a diverse library of derivatives for biological screening or materials science applications. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Ethyl-5-methylbenzonitrile, and what reaction conditions optimize yield?

  • Methodology :

  • Nucleophilic substitution : React 3-hydroxy-5-methylbenzonitrile with ethyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) yields high-purity product.

  • Key parameters : Base strength, reaction time, and solvent polarity influence substitution efficiency. For example, using NaH as a stronger base may reduce side products .

    • Example Data :
ParameterOptimal Condition
BaseK₂CO₃
SolventDMF
Temperature90°C
Reaction Time18 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent positions via characteristic shifts (e.g., nitrile carbon at ~115–120 ppm in ¹³C NMR) .

  • HRMS : Confirm molecular formula (C₁₀H₁₁N) with <2 ppm mass error .

  • FT-IR : Detect nitrile group absorption at ~2220–2240 cm⁻¹ .

    • Example NMR Peaks :
Proton Environmentδ (ppm)Multiplicity
Aromatic H (C3, C5)7.2–7.5Multiplet
Ethyl CH₂1.3–1.5Triplet
Methyl CH₃2.3–2.5Singlet

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and methyl substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • Steric effects : The ethyl group at C3 may hinder ortho-substitution in Suzuki-Miyaura reactions, favoring para-functionalization. Compare with 3-methyl analogs to isolate steric contributions .

  • Electronic effects : Methyl at C5 donates electron density via hyperconjugation, activating the ring for electrophilic substitution. Use Hammett constants (σₘ for methyl = −0.07) to predict regioselectivity .

    • Case Study :
  • Pd-catalyzed coupling of this compound with aryl boronic acids yields para-substituted biphenyl derivatives in >75% yield, while meta-substitution is <10% .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar nitriles?

  • Methodology :

  • Comparative SAR : Synthesize analogs (e.g., 3-Ethyl-5-fluorobenzonitrile) to test hypotheses about substituent electronegativity and lipophilicity .

  • In vitro assays : Use standardized cytotoxicity assays (e.g., MTT on HeLa cells) under controlled conditions (pH 7.4, 37°C) to minimize variability .

    • Example Contradiction :
  • In antimicrobial assays, this compound shows lower MIC (32 µg/mL) than 3-Chloro-5-methyl analogs (MIC = 64 µg/mL), suggesting electron-donating groups enhance membrane penetration .

Q. How can computational modeling predict the metabolic stability of this compound in drug discovery contexts?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict CYP450 oxidation sites (e.g., ethyl group α-C) .
  • ADMET prediction : Use tools like SwissADME to estimate logP (~2.5) and metabolic half-life (~3.5 hours) .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., HNO₃) to avoid hazardous decomposition (e.g., NOx release) .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodology :

  • Standardized protocols : Document reaction parameters (e.g., solvent purity, humidity levels) using platforms like LabArchives .
  • Batch testing : Validate purity via HPLC (≥98% by area) and share raw NMR/MS data in open repositories (e.g., PubChem) .

Structural Modifications

Q. What synthetic routes enable selective modification of the ethyl or methyl group in this compound?

  • Methodology :

  • Ethyl group oxidation : Use KMnO₄ in acidic conditions to convert ethyl to carboxylic acid .
  • Methyl halogenation : React with NBS/AIBN under UV light for bromination at the methyl position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.